

"4-((3-Aminopyridin-2-yl)amino)benzoic acid" vs nilotinib intermediate studies

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Compound of Interest

Compound Name: 4-((3-Aminopyridin-2-yl)amino)benzoic acid

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A Comparative Guide to Key Intermediates in Nilotinib Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic routes for a crucial intermediate in the manufacturing of nilotinib, a second-generation tyrosine kinase inhibitor. While direct comparative experimental data between "4-((3-Aminopyridin-2-yl)amino)benzoic acid" and established nilotinib intermediates is not extensively available in public literature, this document focuses on the well-documented and pivotal precursor, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, offering insights into its synthesis, performance, and role in the broader context of nilotinib production.

Introduction to Nilotinib and its Intermediates

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the abnormal protein responsible for chronic myeloid leukemia (CML).[1] The synthesis of this complex molecule involves several key intermediates, with 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (CAS 641569-94-0) being a cornerstone in many patented manufacturing processes.[2][3] The efficiency of the synthesis of this intermediate directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).

The compound "**4-((3-Aminopyridin-2-yl)amino)benzoic acid**" (CAS 886505-75-5) shares structural similarities with the core of nilotinib's precursors. However, detailed public data on its performance as a direct intermediate in a comparative synthetic context is scarce. This guide will, therefore, provide a comprehensive analysis of the established intermediate, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, to serve as a valuable resource for researchers in the field.

Chemical Properties Overview

A fundamental comparison begins with the intrinsic properties of these molecules.

Property	4-((3-Aminopyridin-2-yl)amino)benzoic acid	4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
CAS Number	886505-75-5	641569-94-0[4]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂ [5]	C ₁₇ H ₁₄ N ₄ O ₂ [4]
Molecular Weight	214.22 g/mol [5]	306.32 g/mol [4]
Appearance	Not specified in available literature	White to off-white crystalline solid[2]
Purity (Commercial)	≥98%[5]	≥95-99%[2][3]

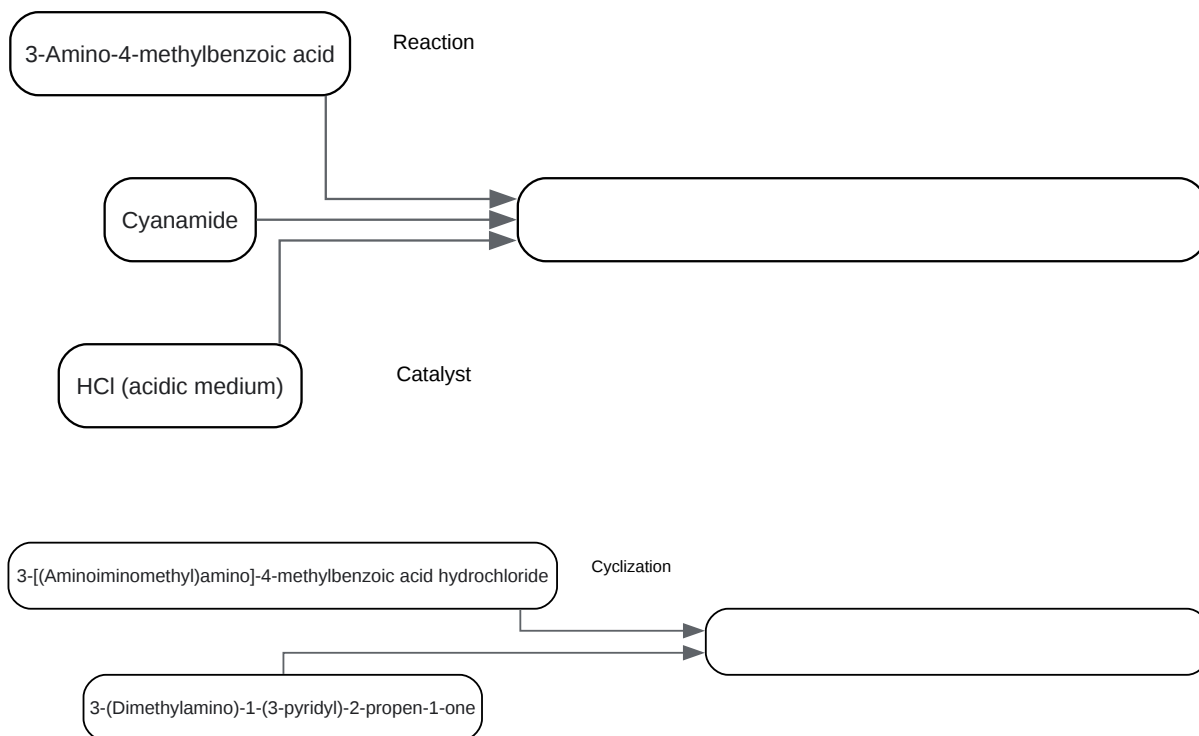
Synthesis and Performance Data

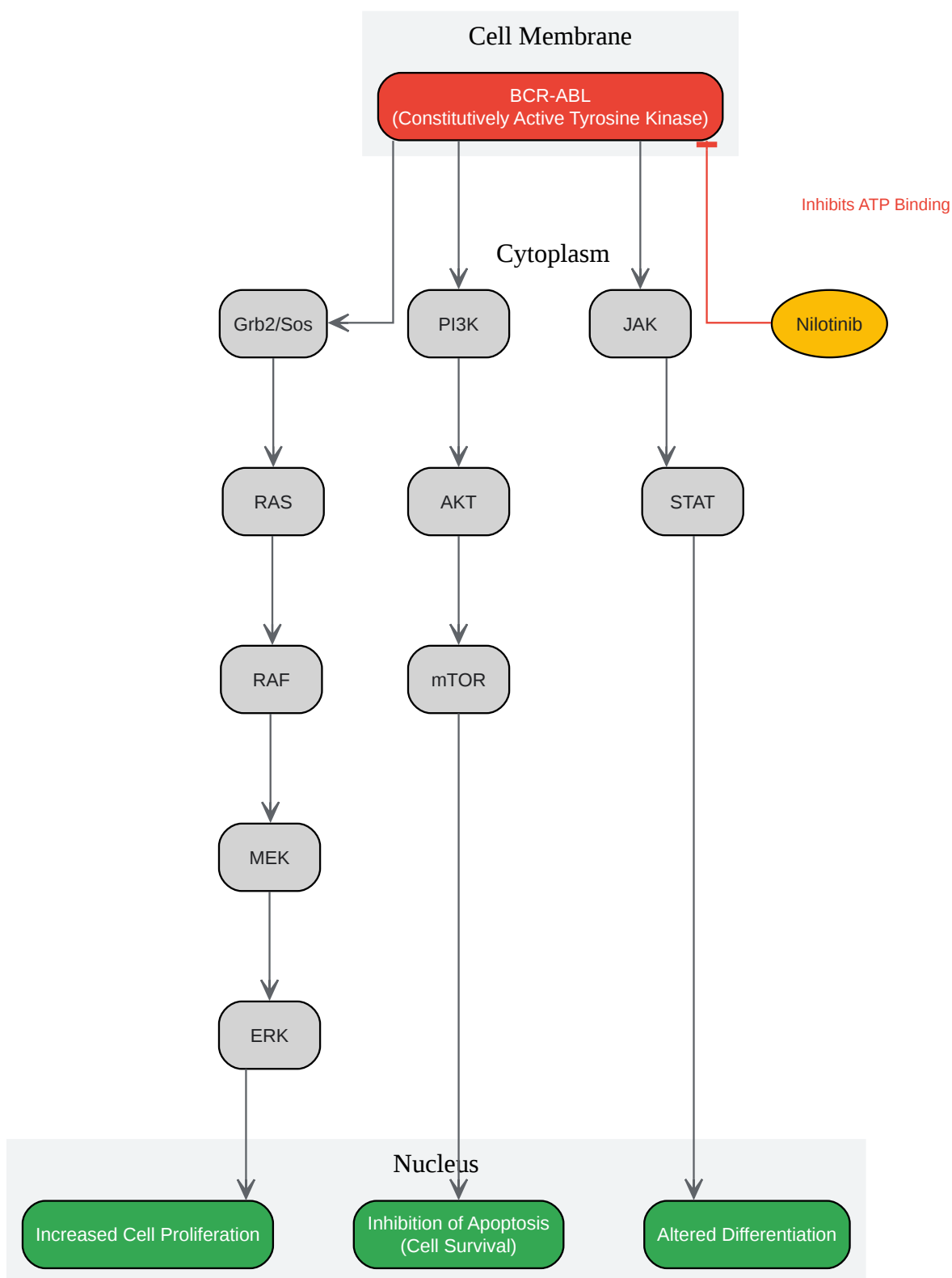
The synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is a multi-step process. Below is a summary of a common synthetic approach with reported performance data.

Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

A prevalent synthetic route involves a two-step process starting from 3-amino-4-methylbenzoic acid.

Step 1: Guanidine Intermediate Formation





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